molecular formula C14H19N3O3 B8669685 tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

Cat. No.: B8669685
M. Wt: 277.32 g/mol
InChI Key: NETWMZIHMUWUMS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the benzodiazepine core. The tert-butoxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are often employed. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.

Scientific Research Applications

tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and enzymes targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-amino-2-hydroxybutanoic acid: Another compound with a similar structure but different functional groups.

    methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: Shares the tert-butoxycarbonylamino group but has a different core structure.

Uniqueness

What sets tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate apart is its specific benzodiazepine core combined with the tert-butoxycarbonylamino group, which imparts unique chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-[(3S)-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-11-8-15-9-6-4-5-7-10(9)16-12(11)18/h4-7,11,15H,8H2,1-3H3,(H,16,18)(H,17,19)/t11-/m0/s1

InChI Key

NETWMZIHMUWUMS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-3-(2-nitrophenyl)aminopropionic acid (325 mg) was dissolved in methanol (50 ml). 10% Palladium carbon (50 mg) was added thereto, and the mixture was stirred at room temperature for one hour under hydrogen atmosphere. The resultant mixture was filtrated, and the filtrate was concentrated under reduced pressure to thereby obtain 2-tert-butoxycarbonylamino-3-(2-aminophenyl)aminopropionic acid, which was suspended in toluene (30 ml), and the mixture was refluxed with heat by use of a Dean-Stark so as to remove water for 3 hours. The resultant mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=20:1). Diisopropyl ether was added thereto for crystallization, and the mixture was filtrated to thereby obtain 210 mg of the title compound (yield: 76%).
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325 mg
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50 mL
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Palladium carbon
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50 mg
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Yield
76%

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